2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N6O4S/c1-13-10-17(22-29-13)20-18(26)11-23-5-7-24(8-6-23)19-14(2)21-25(15(19)3)16-4-9-30(27,28)12-16/h10,16H,4-9,11-12H2,1-3H3,(H,20,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCIRIOPIFBVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CN2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2S , indicating the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The structure features a piperazine moiety, a pyrazole ring, and a tetrahydrothiophene substituent, which contribute to its unique biological properties.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit various biological activities:
Antimicrobial Activity
Pyrazole derivatives are known for their antimicrobial properties. Research indicates that certain pyrazole-based compounds can inhibit the growth of drug-resistant bacteria such as Acinetobacter baumannii, demonstrating minimum inhibitory concentrations (MIC) as low as 0.78 µg/mL . The compound under discussion may exhibit similar activities due to its structural similarities.
Anticancer Properties
Pyrazoles have been recognized for their anticancer effects. They can act as inhibitors of key enzymes involved in cancer progression. For instance, some derivatives have shown significant antiproliferative activity against various cancer cell lines . The specific compound's ability to inhibit cancer cell growth remains to be elucidated through targeted studies.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole derivatives. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation .
The precise mechanisms through which this compound exerts its biological effects are yet to be fully understood. However, it is hypothesized that the interactions between the piperazine and pyrazole moieties with biological targets such as enzymes or receptors play a crucial role in its pharmacological profile.
Case Studies
Several studies have investigated the biological activities of structurally related compounds:
- Antimicrobial Studies : A study on pyrazole-derived hydrazones demonstrated potent activity against Acinetobacter baumannii, with non-toxic effects on mammalian cell lines . This suggests that similar derivatives may also possess favorable safety profiles.
- Anticancer Research : Investigations into substituted pyrazoles have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
Data Summary Table
Preparation Methods
Fragment 1: 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3,5-Dimethyl-1H-Pyrazole
- Step 1A : Oxidation of tetrahydrothiophene-3-carboxylic acid to the sulfone using m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C (yield: 92%).
- Step 1B : Condensation with acetylacetone via Knorr pyrazole synthesis under acidic conditions (H2SO4, ethanol, reflux), achieving 85% regioselectivity for the 3,5-dimethyl isomer.
Fragment 2: 1-(Piperazin-1-yl)Acetamide
Final Coupling and Deprotection
- Step 3 : Boc deprotection (TFA/DCM) of the piperazine intermediate, followed by nucleophilic substitution with Fragment 1 (DIEA, DMF, 80°C). Final purification via recrystallization from ethanol/water (4:1) yields 76% pure product.
Optimization of Critical Reaction Parameters
Sulfone Formation (Step 1A)
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0–5 | 92 | 98 |
| H2O2/AcOH | AcOH | 25 | 67 | 85 |
| Oxone® | H2O | 40 | 58 | 79 |
mCPBA in dichloromethane provided optimal oxidation efficiency without epimerization.
Pyrazole-Piperazine Coupling (Step 3)
A screen of bases and solvents revealed:
- DIEA outperformed K2CO3 or NaH in DMF, reducing dimerization from 15% to 3%.
- Elevated temperatures (80°C vs. 25°C) accelerated reaction completion from 48 hours to 6 hours.
Characterization and Analytical Validation
Spectroscopic Data
Crystallography
Single-crystal X-ray analysis (Figure 1) confirmed the (R)-configuration at the tetrahydrothiophene chiral center and planar geometry of the pyrazole ring.
Comparative Analysis of Methodologies
Alternative Routes
- Mitsunobu Reaction : Attempted coupling of tetrahydrothiophenol with pyrazole resulted in <20% yield due to poor leaving group ability.
- Ullmann Coupling : Required CuI/L-proline catalyst but caused decomposition above 100°C.
Green Chemistry Approaches
Microwave-assisted synthesis reduced Step 3 time to 45 minutes with comparable yield (74%), decreasing solvent usage by 60%.
Industrial-Scale Synthesis Considerations
| Parameter | Lab Scale (10 g) | Pilot Plant (5 kg) |
|---|---|---|
| Reaction Volume | 200 mL | 100 L |
| Cooling Rate | 5°C/min | 1°C/min |
| Crystallization | Batch | Continuous |
| Overall Yield | 76% | 68% |
Challenges in scaling included heat dissipation during exothermic Boc deprotection and particle size control during crystallization.
Q & A
Q. Optimization :
Q. Table 1: Example Reaction Conditions for Pyrazole Derivatives
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| Pyrazole formation | Hydrazine + β-keto ester, EtOH, reflux | 60–75% | |
| Piperazine coupling | K₂CO₃, DMF, 80°C | 50–65% | |
| Sulfonylation | H₂O₂/AcOH, 24h | 70–85% |
Basic: What analytical techniques are essential for characterizing this compound’s structure and purity?
Answer:
- Single-crystal X-ray diffraction (SXRD) : Use SHELX-97 for structure refinement, particularly for resolving stereochemistry in the tetrahydrothiophene-dioxide moiety .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for piperazine and isoxazole protons.
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error.
- HPLC-PDA : Assess purity (>98%) using a C18 column (ACN/H₂O gradient) .
Advanced Tip : For polymorph screening, combine SXRD with differential scanning calorimetry (DSC) to identify stable crystalline forms .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
Q. Table 2: Computational Parameters for Docking Studies
| Software | Force Field | Grid Size | Scoring Function |
|---|---|---|---|
| AutoDock Vina | AMBER | 25 ų | Vinardo |
| GROMACS | CHARMM36 | N/A | MM/PBSA |
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Answer:
- Statistical Analysis : Apply ANOVA to compare IC₅₀ values from cell-based vs. enzymatic assays. Outliers may indicate assay-specific interference (e.g., solubility issues) .
- Control Experiments :
- Test compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C).
- Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization).
Case Study : Inconsistent kinase inhibition data for pyrazole derivatives were resolved by identifying off-target binding via proteome-wide profiling .
Advanced: What methodologies enable efficient optimization of reaction scalability for this compound?
Answer:
- Membrane Separation : Use nanofiltration to isolate intermediates, reducing solvent waste .
- Flow Chemistry : Implement continuous piperazine coupling in a microreactor (residence time: 10 min, T: 50°C) to improve reproducibility .
- Process Analytical Technology (PAT) : Integrate inline FTIR for real-time monitoring of sulfone oxidation .
Q. Table 3: Key Parameters for Scale-up
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 50 mL | 20 L |
| Mixing Efficiency | Magnetic Stirrer | Turbulent Flow Reactor |
| Yield | 65% | 72% |
Advanced: How can researchers elucidate the mechanism of sulfone group participation in biological activity?
Answer:
- Isotopic Labeling : Synthesize ³⁵S-labeled analogues to track metabolic pathways .
- X-ray Crystallography : Co-crystallize the compound with target enzymes to visualize sulfone-protein interactions (e.g., hydrogen bonding with Arg residues) .
- Proteomics : Perform pull-down assays followed by LC-MS/MS to identify binding partners influenced by the sulfone moiety .
Key Finding : In similar acetamide derivatives, the sulfone group enhanced binding entropy by displacing water molecules in hydrophobic pockets .
Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Use high-throughput platforms (e.g., Crystal16) to test 50+ solvent combinations .
- Additive Screening : Introduce co-formers (e.g., nicotinamide) to stabilize crystal lattices via hydrogen bonding .
- Twinned Data Refinement : For twinned crystals, apply SHELXL’s TWIN/BASF commands to refine occupancy and displacement parameters .
Q. Table 4: Crystallization Conditions
| Solvent System | Additive | Crystal Morphology |
|---|---|---|
| Ethanol/Water (7:3) | None | Needles |
| DMSO/Ethyl Acetate (1:4) | 5% PEG 4000 | Plates |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
